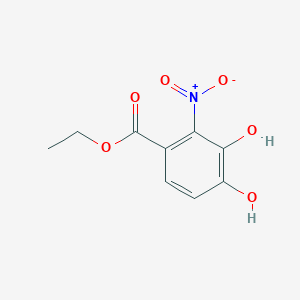

Ethyl 3,4-dihydroxy-2-nitrobenzoate

説明

Ethyl 3,4-dihydroxy-2-nitrobenzoate is a chemical compound with the molecular formula C9H9NO6 . It has a molecular weight of 227.17 .

Synthesis Analysis

The synthesis of this compound involves the reaction of ethyl 3,4-dihydroxybenzoate with isopropyl nitrate and sulfuric acid in dichloromethane at 0 - 20℃ . The reaction mixture is stirred for 45 minutes, then quenched with ice/water, and extracted with dichloromethane. The extracts are combined, and the solvent is removed under vacuum. The product is then purified by silica gel column to yield this compound .科学的研究の応用

Reactivity Studies

- Alkaline Hydrolysis Reactivity : Ethyl 3,4-dihydroxy-2-nitrobenzoate's reaction in alkaline hydrolysis is influenced by the nitro group's position and the presence of substituents like methoxyl groups, affecting the reaction rates due to steric or mesomeric interactions (Iskander, Tewfik, & Wasif, 1966).

Catalytic Studies

- Catalytic Activity in Esterification : The compound has been studied in the context of esterification reactions, particularly focusing on the catalyst role of acidic ionic liquids and the mechanism involved in the formation of ethyl 4-nitrobenzoate (Liang Hong-ze, 2013).

Natural Source Isolation

- Isolation from Plant Extracts : this compound has been isolated from natural sources, such as the leaf extract of Cinnamomum tenuifolium, highlighting its presence in plant metabolites (Cheng, Yeh, Wang, & Chen, 2011).

Structural Characterization

- Crystal Structure Analysis : Studies have explored the crystal structure of related compounds, providing insights into the molecular geometry and intramolecular interactions, which are essential for understanding the chemical behavior of this compound and its derivatives (Sonar, Venkatraj, Parkin, & Crooks, 2007).

Synthesis Optimization

- Optimization of Synthesis Conditions : Research has been conducted on optimizing the synthesis conditions for related nitrobenzoates, which can provide valuable insights for the synthesis of this compound. This includes studying the effects of reactant ratios, catalysts, temperature, and time on yield and product purity (Han Ya-rong, 2009).

Safety and Hazards

Ethyl 3,4-dihydroxy-2-nitrobenzoate is classified as harmful if swallowed (H302) according to the safety data . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

作用機序

Target of Action

The primary target of Ethyl 3,4-dihydroxy-2-nitrobenzoate (EDHB) is the prolyl hydroxylase domain enzymes (PHDs) . PHDs play a crucial role in the regulation of hypoxia-inducible factor (HIF), which is a master regulator of hypoxic responses .

Mode of Action

EDHB acts as an inhibitor of PHDs . Under normal oxygen conditions, PHDs negatively regulate HIF, leading it to degradation . By inhibiting PHDs, EDHB can upregulate beneficial HIF-mediated processes .

Biochemical Pathways

The inhibition of PHDs by EDHB leads to an increase in the levels of HIF-1α . This upregulation boosts the protein expression of antioxidative enzyme heme-oxygenase I . Additionally, there is enhanced expression of metallothioneins, which have antioxidant and anti-inflammatory properties .

Result of Action

Preconditioning with EDHB significantly improves cellular viability . The diminished levels of protein oxidation and malondialdehyde indicate a decrease in oxidative stress when cells are exposed to hypoxia . EDHB treatment also confers enhanced antioxidant status, as there is an increase in the levels of glutathione and antioxidant enzymes like superoxide dismutase and glutathione peroxidase .

Action Environment

Environmental factors such as oxygen levels can influence the action of EDHB. For instance, under hypoxic conditions (low oxygen), the efficacy of EDHB in protecting against oxidative damage is enhanced . .

特性

IUPAC Name |

ethyl 3,4-dihydroxy-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO6/c1-2-16-9(13)5-3-4-6(11)8(12)7(5)10(14)15/h3-4,11-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKFZYMBKOJRVIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1)O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(3-morpholinopropyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2405591.png)

![4-methoxy-N'-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}benzenesulfonohydrazide](/img/structure/B2405592.png)

![2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2405597.png)

amino}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2405606.png)

![N-(4-acetamidophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2405610.png)

![3-butyl-1-(3-chlorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2405611.png)

![3-[(1H-Benzimidazol-2-ylthio)methyl]-4-methoxybenzaldehyde](/img/structure/B2405612.png)